Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)-
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Overview
Description
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that features a benzenamine core substituted with an imidazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzenamine, followed by further reactions to introduce the pyrrole group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyrrole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrrole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar in structure but lacks the pyrrole group.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an ethanone group instead of the pyrrole moiety.
Benzenamine, 4-(1H-imidazol-1-yl)-N,N-bis[4-(1H-imidazol-1-yl)phenyl]-: Features multiple imidazole groups.
Uniqueness
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to the presence of both imidazole and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
170938-58-6 |
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Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[imidazol-1-yl-(4-phenyl-1H-pyrrol-3-yl)methyl]aniline |
InChI |
InChI=1S/C20H18N4/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H,21H2 |
InChI Key |
WHBXFKZDJXQRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)N)N4C=CN=C4 |
Origin of Product |
United States |
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